molecular formula C14H11NO2 B3732204 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol

3-(4-methylphenyl)-1,2-benzisoxazol-6-ol

Cat. No. B3732204
M. Wt: 225.24 g/mol
InChI Key: AZZHXXUMTJTBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-1,2-benzisoxazol-6-ol, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and pain perception. MPEP has been widely used as a tool compound to investigate the role of mGluR5 in these processes and as a potential therapeutic target for various neurological and psychiatric disorders.

Mechanism of Action

3-(4-methylphenyl)-1,2-benzisoxazol-6-ol selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of mGluR5 by glutamate leads to the activation of intracellular signaling pathways that modulate neuronal excitability, synaptic plasticity, and gene expression. Inhibition of mGluR5 by this compound reduces these effects and can have a variety of downstream effects depending on the specific context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in various experimental systems. For example, this compound can reduce the release of glutamate and other neurotransmitters from presynaptic terminals, modulate the activity of ion channels and other signaling molecules in postsynaptic neurons, and alter gene expression in various cell types. This compound can also have effects on glial cells, which are important for maintaining brain homeostasis and modulating neuronal function.

Advantages and Limitations for Lab Experiments

3-(4-methylphenyl)-1,2-benzisoxazol-6-ol has several advantages as a tool compound for investigating the role of mGluR5 in various experimental systems. First, this compound is highly selective for mGluR5 and does not interact with other glutamate receptors or ion channels. This allows for more specific and precise manipulation of mGluR5 signaling compared to other compounds that may have off-target effects. Second, this compound is relatively stable and can be administered orally or by injection, which makes it convenient for use in animal models. However, there are also some limitations to the use of this compound. For example, this compound can have variable effects depending on the specific experimental conditions and can have different effects in different brain regions or cell types. Additionally, this compound can have some non-specific effects at high concentrations, which can complicate interpretation of results.

Future Directions

There are several future directions for research on 3-(4-methylphenyl)-1,2-benzisoxazol-6-ol and mGluR5 signaling. One area of interest is the role of mGluR5 in neuroinflammation and neurodegeneration, which may have implications for the development of therapies for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents. Additionally, there is ongoing research on the use of this compound and other mGluR5 antagonists as potential treatments for addiction, anxiety, and other psychiatric disorders.

Scientific Research Applications

3-(4-methylphenyl)-1,2-benzisoxazol-6-ol has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, this compound has been shown to improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia, reduce anxiety-like behaviors in animal models of anxiety and stress, and attenuate drug-seeking behavior in animal models of addiction. This compound has also been investigated as a potential therapeutic target for pain and epilepsy.

properties

IUPAC Name

3-(4-methylphenyl)-1,2-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-9-2-4-10(5-3-9)14-12-7-6-11(16)8-13(12)17-15-14/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHXXUMTJTBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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